Cas no 93020-52-1 (4-Benzyl-5-phenyl-1,3-thiazol-2-amine)

4-Benzyl-5-phenyl-1,3-thiazol-2-amine structure
93020-52-1 structure
Product Name:4-Benzyl-5-phenyl-1,3-thiazol-2-amine
CAS No:93020-52-1
MF:C16H14N2S
MW:266.360762119293
CID:1980887
PubChem ID:17860310
Update Time:2025-04-21

4-Benzyl-5-phenyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, 5-phenyl-4-(phenylmethyl)-
    • 4-benzyl-5-phenylthiazol-2-amine
    • 4-benzyl-5-phenyl-1,3-thiazol-2-amine
    • SCHEMBL330598
    • DA-21461
    • 93020-52-1
    • AKOS000263345
    • EN300-40297
    • ICFAOMSCRJEMSN-UHFFFAOYSA-N
    • CS-0248575
    • Z240125478
    • 2-amino-4-benzyl-5-phenylthiazole
    • G27153
    • 4-Benzyl-5-phenyl-1,3-thiazol-2-amine
    • Inchi: 1S/C16H14N2S/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18)
    • InChI Key: ICFAOMSCRJEMSN-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 266.088
  • Monoisotopic Mass: 266.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2A^2
  • XLogP3: 4.2

4-Benzyl-5-phenyl-1,3-thiazol-2-amine Security Information

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